Benzenesulfonic acid, 4-amino-, monolithium salt
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Overview
Description
Benzenesulfonic acid, 4-amino-, monolithium salt is an organosulfur compound with the molecular formula C6H6LiNO3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is substituted with an amino group at the para position and a lithium ion replaces the hydrogen of the sulfonic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-amino-, monolithium salt typically involves the sulfonation of aniline (4-aminobenzene) with sulfuric acid to produce 4-aminobenzenesulfonic acid. This intermediate is then neutralized with lithium hydroxide to form the monolithium salt. The reaction conditions generally include:
Sulfonation: Aniline is reacted with concentrated sulfuric acid at elevated temperatures.
Neutralization: The resulting 4-aminobenzenesulfonic acid is neutralized with lithium hydroxide under controlled pH conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Sulfonation: Large-scale reactors are used to sulfonate aniline with sulfuric acid.
Neutralization: The sulfonated product is then neutralized with lithium hydroxide in industrial mixers.
Purification: The final product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-amino-, monolithium salt undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution Products: Halogenated or nitrated derivatives.
Oxidation Products: Sulfonic acids or nitro compounds.
Reduction Products: Amines or other reduced forms.
Scientific Research Applications
Benzenesulfonic acid, 4-amino-, monolithium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-amino-, monolithium salt involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the sulfonic acid group can engage in ionic interactions. These interactions influence various biochemical pathways and processes, making the compound useful in different applications.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: The parent compound without the amino group.
4-Aminobenzenesulfonic acid: The intermediate in the synthesis of the monolithium salt.
p-Toluenesulfonic acid: A similar sulfonic acid with a methyl group instead of an amino group.
Uniqueness
Benzenesulfonic acid, 4-amino-, monolithium salt is unique due to the presence of both the amino and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. The lithium ion further enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
117998-06-8 |
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Molecular Formula |
C6H6LiNO3S |
Molecular Weight |
179.2 g/mol |
IUPAC Name |
lithium;4-aminobenzenesulfonate |
InChI |
InChI=1S/C6H7NO3S.Li/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 |
InChI Key |
ZBAFARDUZOEUPJ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=CC=C1N)S(=O)(=O)[O-] |
Origin of Product |
United States |
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